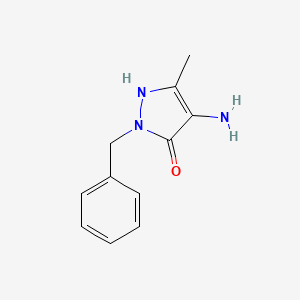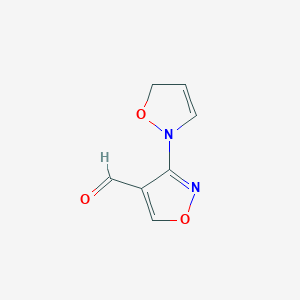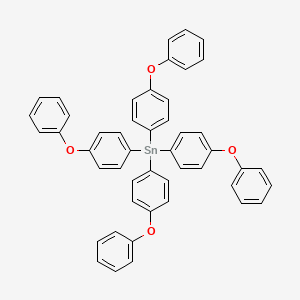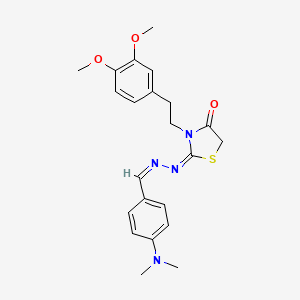
DMT-Biotin-TEG
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DMT-Biotin-TEG is a compound that combines the properties of dimethyltryptamine (DMT), biotin, and triethylene glycol (TEG). Dimethyltryptamine is a naturally occurring hallucinogenic compound, while biotin is a vitamin that is often used in biochemical assays due to its strong binding affinity to streptavidin. Triethylene glycol acts as a spacer, reducing steric hindrance and enhancing the functionality of the biotin moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DMT-Biotin-TEG typically involves the following steps:
Synthesis of Dimethyltryptamine: Dimethyltryptamine can be synthesized through various methods, including the reduction of indole-3-acetaldehyde with sodium borohydride.
Attachment of Biotin: Biotin is attached to the dimethyltryptamine molecule using a coupling agent such as N-hydroxysuccinimide (NHS) ester.
Incorporation of Triethylene Glycol: Triethylene glycol is introduced as a spacer to minimize steric hindrance. This is achieved by reacting the biotinylated dimethyltryptamine with triethylene glycol under appropriate conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the final product’s quality and consistency.
化学反应分析
Types of Reactions
DMT-Biotin-TEG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
DMT-Biotin-TEG has a wide range of applications in scientific research:
Chemistry: Used as a probe in chemical assays to study reaction mechanisms and kinetics.
Biology: Employed in biotin-streptavidin binding assays for detecting and quantifying biomolecules.
Medicine: Investigated for its potential therapeutic effects in treating mental health conditions such as depression and anxiety.
Industry: Utilized in the development of diagnostic tools and biosensors.
作用机制
The mechanism of action of DMT-Biotin-TEG involves several molecular targets and pathways:
Dimethyltryptamine: Acts on serotonergic receptors, particularly the 5-HT2A receptor, leading to altered states of consciousness and neuroplasticity.
Biotin: Binds strongly to streptavidin, facilitating the capture and detection of biotinylated molecules.
Triethylene Glycol: Serves as a spacer, reducing steric hindrance and enhancing the binding efficiency of biotin.
相似化合物的比较
Similar Compounds
Biotin-TEG: Similar in structure but lacks the dimethyltryptamine moiety.
Desthiobiotin-TEG: A biotin analog with reversible binding to streptavidin.
Biotin-dT: Biotin-modified thymidine residues used for internal labeling of oligonucleotides.
Uniqueness
DMT-Biotin-TEG is unique due to its combination of hallucinogenic, biochemical, and spacer properties. This makes it a versatile tool in various scientific research applications, particularly in studies involving neuroplasticity and biotin-streptavidin interactions.
属性
CAS 编号 |
1093231-05-0 |
|---|---|
分子式 |
C37H47N3O7S |
分子量 |
677.9 g/mol |
IUPAC 名称 |
5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C37H47N3O7S/c1-44-30-16-12-28(13-17-30)37(27-8-4-3-5-9-27,29-14-18-31(45-2)19-15-29)40-32-26-48-33(35(32)39-36(40)43)10-6-7-11-34(42)38-20-22-46-24-25-47-23-21-41/h3-5,8-9,12-19,32-33,35,41H,6-7,10-11,20-26H2,1-2H3,(H,38,42)(H,39,43)/t32-,33-,35-/m0/s1 |
InChI 键 |
JUTQRSCXHWSFJW-BVPJJHLOSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4[C@H]5CS[C@H]([C@H]5NC4=O)CCCCC(=O)NCCOCCOCCO |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4C5CSC(C5NC4=O)CCCCC(=O)NCCOCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N-[(2-chlorophenyl)methyl]-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13808119.png)



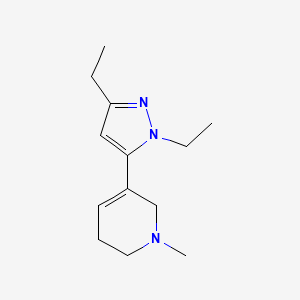
![N-Des-tert-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}docetaxel](/img/structure/B13808147.png)

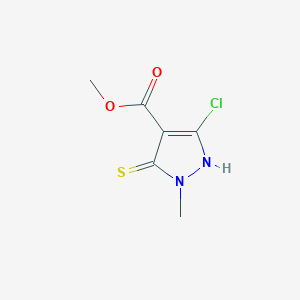
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B13808150.png)

